molecular formula C21H20FN3O2S B2691585 (6-Fluoro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(morpholino)methanone CAS No. 1358984-09-4

(6-Fluoro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(morpholino)methanone

Cat. No. B2691585
CAS RN: 1358984-09-4
M. Wt: 397.47
InChI Key: WDHLQIQGWURKOB-UHFFFAOYSA-N
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Description

(6-Fluoro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(morpholino)methanone, also known as FM1-43, is a fluorescent dye that has been widely used in scientific research for various applications.

Scientific Research Applications

Catalytic Protodeboronation and Anti-Markovnikov Hydromethylation

Background: Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. In this context, the compound has been utilized for catalytic protodeboronation.

Application: By employing a radical approach, researchers have achieved protodeboronation of primary, secondary, and tertiary alkyl boronic esters. This method allows for formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Suzuki–Miyaura Coupling

Background: The Suzuki–Miyaura cross-coupling reaction is widely used for carbon–carbon bond formation. It combines mild reaction conditions with functional group tolerance.

Application: Boron reagents, including boronic esters, play a pivotal role in Suzuki–Miyaura coupling. The compound under study could serve as a valuable boron source in this context, facilitating the synthesis of diverse organic molecules .

Other Transformations

Background: Organoboron compounds offer versatility in synthetic chemistry. The stability of pinacol boronic esters makes them attractive for various transformations.

Application: Beyond the mentioned applications, this compound could participate in other reactions, such as oxidations, aminations, halogenations, and C–C bond formations (alkenylations, alkynylations, and arylations). Researchers may explore its potential in these diverse contexts .

properties

IUPAC Name

[6-fluoro-4-(3-methylsulfanylanilino)quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c1-28-16-4-2-3-15(12-16)24-20-17-11-14(22)5-6-19(17)23-13-18(20)21(26)25-7-9-27-10-8-25/h2-6,11-13H,7-10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHLQIQGWURKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Fluoro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(morpholino)methanone

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